molecular formula C15H14O2 B122916 3,3-Diphenylpropionic acid CAS No. 606-83-7

3,3-Diphenylpropionic acid

Cat. No. B122916
CAS RN: 606-83-7
M. Wt: 226.27 g/mol
InChI Key: BZQGAPWJKAYCHR-UHFFFAOYSA-N
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Description

3,3-Diphenylpropionic acid is an organic compound with the linear formula (C6H5)2CHCH2COOH . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It is used in the preparation of steroid 5α-reductase inhibiting acylpiperidines and can also be used in the preparation of calpain-inhibitory piptidyl α-ketoacids and esters .


Molecular Structure Analysis

The molecular formula of 3,3-Diphenylpropionic acid is C15H14O2 . The structure contains a benzene ring conjugated to a propanoic acid . The molecular weight is 226.27 .


Physical And Chemical Properties Analysis

3,3-Diphenylpropionic acid is a white to light yellow crystalline powder . It has a melting point of 150°C to 155°C . The compound is slightly soluble in water .

Scientific Research Applications

Analytical Chemistry Applications

  • Quantitative Analysis in Toxicology : 3-Cyano-3,3-diphenylpropionic acid, an acidic metabolite of the narcotic analgesic bezitramide, can be quantitatively determined using gas chromatography with nitrogen-phosphorus detection and mass spectrometric confirmation. This method is applied in urine analysis, particularly for detecting drug use (De Baere et al., 1996).

Pharmaceutical Research

  • Enantiomeric Separation for Medicine : High-performance liquid chromatography has been used for the enantiomeric separation of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, an important medicine intermediate. The separation efficiency is influenced by factors like chiral stationary phase and column temperature (Qiao Hong-mei, 2013).

  • Thrombin Inhibitor Development : 3,3-Disubstituted propionic acid derivatives, including 3,3-diphenylpropionic acid, have been synthesized as potent and orally bioavailable thrombin inhibitors. These compounds, particularly compound 7, exhibit significant in vivo and in vitro activity, suggesting their potential in thrombosis treatment (Tucker et al., 1997).

Chemical Synthesis and Analysis

  • Antioxidant and Antiproliferative Activity : Diphenylpropionamide derivatives, synthesized from 2,2- and 3,3-diphenylpropionic acid, have shown notable antioxidant activity. These compounds are tested for scavenging radicals and estimating reactive oxygen species production, indicating their potential in biological applications (Urbani et al., 2008).

  • VLA-4 Antagonism in Immunology : 2,3-Diphenylpropionic acid derivatives have been identified as highly potent VLA-4 antagonists. These compounds inhibit intercellular adhesion mediated by VCAM-1/VLA-4 interaction, with potential implications in treating immune disorders (Hoshina et al., 2005).

Biotechnology and Bioengineering

  • Biosynthesis of 3-Hydroxypropionic Acid : The biosynthetic pathways for producing 3-hydroxypropionic acid, a derivative of 3,3-diphenylpropionic acid, are crucial in biotechnology. These pathways offer sustainable methods for producing this compound, used in novel polymer materials and other derivatives (Jiang et al., 2009).

Safety And Hazards

3,3-Diphenylpropionic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQGAPWJKAYCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060554
Record name 3,3-Diphenylpropionic acid
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diphenylpropionic acid

CAS RN

606-83-7
Record name Diphenylpropionic acid
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Record name 3,3-Diphenylpropanoate
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Record name 3,3-Diphenylpropionic acid
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Record name Benzenepropanoic acid, .beta.-phenyl-
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Record name 3,3-Diphenylpropionic acid
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Record name 3,3-diphenylpropionic acid
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Record name 3,3-Diphenylpropionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
244
Citations
W Amberg, S Hergenröder, H Hillen… - Journal of medicinal …, 1999 - ACS Publications
Structural variation of the endothelin A-selective antagonist (S)-3-methoxy-2-(4,6-dimethoxypyrimidin-2-yloxy)-3,3-diphenylpropionic acid (LU 135252) led to analogues which retain ET …
Number of citations: 40 pubs.acs.org
SM De Baere, WE Lambert… - Journal of analytical …, 1996 - academic.oup.com
A sensitive gas chromatographic procedure with nitrogen—phosphorus detection was developed for the quantitative determination of 3-cyano-3,3-diphenylpropionic acid, the acidic …
Number of citations: 5 academic.oup.com
RC FUSON, T SAN, J DIEKMANN - The Journal of Organic …, 1962 - ACS Publications
1, 1, 3, 3-Tetraphenyl-l-propanol (I) was formed by treating benzalacetophenone with a large amount of phenylmagnesium bromide and decomposing the reaction mixture with water. …
Number of citations: 14 pubs.acs.org
K Harsanyi, D Korbonits, P Kiss - Journal of Medicinal Chemistry, 1964 - ACS Publications
Reductive condensation of 3, 3-diphenylpropionaldehyde with primary aminessuch as 3, 3-dipheny¡ propyl-amine with ketones leadsto N-substituted 3, 3-dipbenylpropylamine …
Number of citations: 15 pubs.acs.org
TJ Tucker, WC Lumma, SD Lewis… - Journal of medicinal …, 1997 - ACS Publications
As part of an effort to prepare efficacious and orally bioavailable analogs of the previously reported thrombin inhibitors 1a,b, we have synthesized a series of compounds that utilize 3,3-…
Number of citations: 45 pubs.acs.org
FD Mango - 1963 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 This dissertation has been • 64-1631 microfilmed exactly as received MANGO, Frank Donald, 1932STUDIES IN FREE RADICAL …
Number of citations: 0 search.proquest.com
UK Pandit, IP Dirk - Tetrahedron Letters, 1963 - Elsevier
The mechanism of halide formation by the halogens with silver salts of carboqlic reaction of aolds, commonly known as the Hunsdiecker reaction, la believed to proceed via the …
Number of citations: 5 www.sciencedirect.com
F Bu, L Lu, X Hu, S Wang, H Zhang, A Lei - Chemical Science, 2020 - pubs.rsc.org
Carboxylic acid compounds are important chemicals and are widely present in various natural products. They are not only nucleophiles, but also radical precursors. Classic transition-…
Number of citations: 27 pubs.rsc.org
Y Ito - Tetrahedron, 2007 - Elsevier
Photocarboxylation of 1,1-diphenylethylene with N,N,N′,N′-tetramethylbenzidine (TMB) in MeCN under bubbling of CO 2 proceeded with high catalytic efficiency, giving 3,3-…
Number of citations: 18 www.sciencedirect.com
G Gilbert - Journal of the American Chemical Society, 1955 - ACS Publications
In the present work, an enol ester similar to II was desired as a synthetic intermediate. Phenyl-magnesium bromide was condensed with N, N-di-methylcinnamamide and the …
Number of citations: 9 pubs.acs.org

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